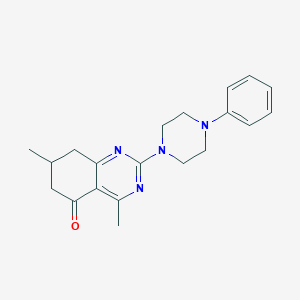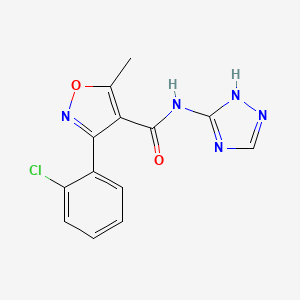![molecular formula C18H23NO5 B5604925 (1R*,3S*)-7-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5604925.png)
(1R*,3S*)-7-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-7-azaspiro[3.5]nonane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of spirocyclic compounds typically involves key strategies such as aldol reactions, intramolecular hetero-Michael additions, and cyclization reactions to construct the complex spiro framework. For instance, the synthesis of related spirocyclic compounds has been accomplished through catalytic hydrogenation and double intramolecular hetero-Michael addition, illustrating the complexity and precision required in these chemical syntheses (Sukhorukov et al., 2008), (Aiguadé et al., 2001).
Molecular Structure Analysis
The structural analysis of spirocyclic compounds reveals non-planar rings with chair conformations, interconnected by hydrogen bonding to form one-dimensional chain structures. These features are crucial for understanding the compound's reactivity and interaction with biological targets. X-ray diffraction is often used to elucidate these structures, providing detailed insights into the arrangement of atoms within the molecule (Lin Yuan et al., 2017).
Chemical Reactions and Properties
Spirocyclic compounds participate in various chemical reactions, including aminomethylation and aldol reactions, to yield complex heterocyclic frameworks. These reactions are pivotal for modifying the compound's chemical properties and enhancing its biological activity. The versatility in reaction pathways allows for the synthesis of derivatives with potential pharmacological applications (A. Khrustaleva et al., 2018).
Propiedades
IUPAC Name |
[(1S,3R)-1,3-dihydroxy-7-azaspiro[3.5]nonan-7-yl]-[5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-17(2,23)6-5-12-3-4-13(24-12)16(22)19-9-7-18(8-10-19)14(20)11-15(18)21/h3-4,14-15,20-21,23H,7-11H2,1-2H3/t14-,15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBIWJBDTYEQQO-GASCZTMLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(O1)C(=O)N2CCC3(CC2)C(CC3O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C#CC1=CC=C(O1)C(=O)N2CCC3(CC2)[C@@H](C[C@@H]3O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-isobutyl-1'-[(2-methoxypyridin-3-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5604848.png)


![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B5604876.png)
![{4-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5604883.png)
![N-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5604891.png)
![(4R)-4-[(cyclobutylcarbonyl)amino]-N,N-diethyl-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-L-prolinamide](/img/structure/B5604897.png)

![N-(3-methoxyphenyl)-3-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5604906.png)
![2-(3,4-dimethoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5604928.png)



![4-{5-[2-({[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5604963.png)